N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide typically involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, followed by acylation to introduce the acetamide group. One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-1H-pyrazole, which is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal-catalyzed processes to achieve high yields and selectivity. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole: Another pyrazole derivative with similar biological activities.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Indole derivatives: Compounds with a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring
Uniqueness: N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-5-2-3-6-11(10)14-8-4-7-12-14/h2-8H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLFGFBBOATIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.